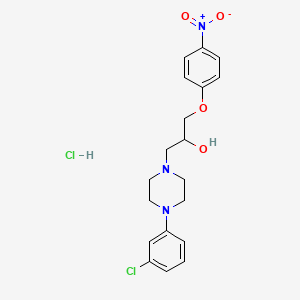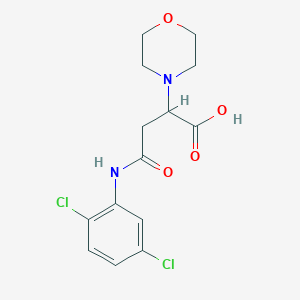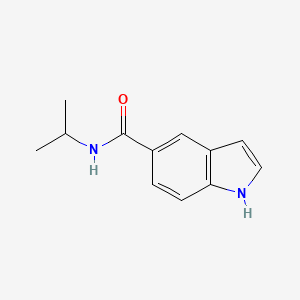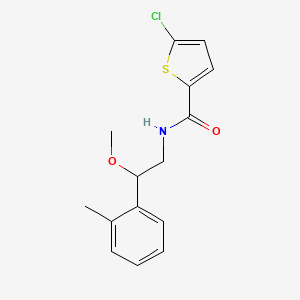
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride, also known as aripiprazole, is a second-generation antipsychotic drug that is used to treat various psychiatric disorders including schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole works by modulating the activity of certain neurotransmitters in the brain, specifically dopamine and serotonin. In
Scientific Research Applications
Synthesis and Characterization of Piperazine Derivatives
Piperazine derivatives have been extensively studied for their synthesis and pharmaceutical applications. For instance, compounds such as 1-(2,3-dichlorophenyl)piperazine are synthesized through alkylation, acidulation, reduction, and hydrolysis reactions, with their structures confirmed by IR and NMR techniques. These methods and characterizations are crucial for developing pharmaceutical intermediates (Quan, 2006; Li Ning-wei, 2006).
Antimalarial Activity
Research into aryl piperazine and pyrrolidine derivatives highlights their potential in inhibiting the growth of Plasmodium falciparum, a chloroquine-resistant strain of malaria. These studies reveal that specific structural features, such as the presence of a hydroxyl group and a propane chain, are crucial for antimalarial activity. This research underscores the importance of structural modification in enhancing therapeutic efficacy against malaria (Mendoza et al., 2011).
Dual Antihypertensive Agents
The synthesis of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, demonstrates potential dual antihypertensive effects. These compounds, prepared as hydrochloride salts, show the significance of nitrogen atom protonation in the piperazine ring, as determined by solid-state NMR and IR spectroscopy. This research indicates the potential of piperazine derivatives in developing multifunctional pharmaceutical agents (Marvanová et al., 2016).
Novel Antidepressant and Anxiolytic Derivatives
The design and synthesis of novel piperazine derivatives, aimed at addressing mental health disorders such as depression and anxiety, indicate the versatility of these compounds. Studies on derivatives such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explore their antidepressant and anxiolytic activities, showcasing the therapeutic potential of piperazine-based compounds in mental health treatment (Kumar et al., 2017).
Kinetics and Mechanisms in Chemical Reactions
Research into the kinetics and mechanisms of reactions involving phenyl and nitrophenyl thionocarbonates with alicyclic amines, including piperazine, offers insights into the chemical behavior and interaction patterns of these compounds. Such studies are fundamental in understanding the reactivity and potential applications of piperazine derivatives in various chemical synthesis processes (Castro et al., 2001).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4.ClH/c20-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(24)14-27-19-6-4-16(5-7-19)23(25)26;/h1-7,12,18,24H,8-11,13-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOXRUBDIOACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)


![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)
![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)

![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)

